8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, a tetrazole ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted chromenones, tetrazole derivatives, and amine or thiol-substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the chloro substituent and chromenone core contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Lacks the chloro substituent, resulting in different reactivity and binding properties.
8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Lacks the tetrazole ring, affecting its biological activity and applications.
8-chloro-7-(1H-tetrazol-5-ylmethoxy)chromen-4-one: Lacks the dihydrocyclopenta ring, altering its chemical stability and reactivity.
Uniqueness
The presence of both the chloro substituent and the tetrazole ring in 8-chloro-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one makes it unique compared to similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-chloro-7-(2H-tetrazol-5-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c15-10-4-9-7-2-1-3-8(7)14(20)22-11(9)5-12(10)21-6-13-16-18-19-17-13/h4-5H,1-3,6H2,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYVSEPYOJCZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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